N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide
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Overview
Description
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group, a thiazole ring, and a 4-nitrobenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate compound is then subjected to further reactions to introduce the nitrobenzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzamide moiety may contribute to the compound’s ability to inhibit certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide: Similar structure but with an oxadiazole ring instead of a thiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and sulfonamide group.
Uniqueness
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide is unique due to the combination of its thiazole ring and nitrobenzamide moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound features a thiazole ring substituted with a 4-chlorophenyl methyl group and a nitrobenzamide moiety. Its molecular formula is C15H13ClN4O3S with a molecular weight of approximately 354.80 g/mol.
Physical Properties
- Melting Point : Data on melting point is limited; however, related thiazole compounds typically exhibit moderate to high melting points.
- Solubility : Solubility characteristics are crucial for bioavailability and pharmacokinetics but require specific testing for this compound.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of 4-nitrobenzamide, including those with thiazole substitutions, exhibit potent antidiabetic properties. For instance, a study indicated that compounds with electron-donating and electron-withdrawing groups on the phenyl ring significantly influenced their inhibitory activity against α-glucosidase and α-amylase enzymes, which are key targets in diabetes management .
Table 1: Inhibitory Activity Against α-Glucosidase
Compound | IC50 (μM) | Description |
---|---|---|
5o | 10.75 ± 0.52 | Most active compound with 2-CH₃-5-NO₂ substitution |
Reference Acarbose | 39.48 ± 0.80 | Standard inhibitor for comparison |
Antimicrobial Activity
The compound has shown moderate to strong antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showcasing its potential as an antibacterial agent .
Enzyme Inhibition
In addition to its antidiabetic properties, this compound has been identified as an inhibitor of urease and acetylcholinesterase enzymes. This suggests potential applications in treating conditions like gastric ulcers and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for biological activity; modifications can enhance potency.
- Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to target enzymes.
- Nitro Group : Contributes to the electronic properties of the molecule, influencing enzyme inhibition.
Case Studies
- Antidiabetic Studies : A series of synthesized benzamide derivatives were evaluated for their ability to inhibit α-glucosidase. The most promising derivative was noted for its low IC50 value, indicating high potency .
- Antimicrobial Screening : The compound was tested against multiple bacterial strains, revealing varying degrees of effectiveness. The results suggest that structural modifications could lead to enhanced antimicrobial properties .
Properties
Molecular Formula |
C17H12ClN3O3S |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H12ClN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
InChI Key |
MACRVMWNMHNKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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